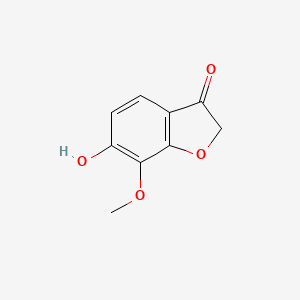

6-hydroxy-7-methoxybenzofuran-3(2H)-one

Description

Properties

Molecular Formula |

C9H8O4 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

6-hydroxy-7-methoxy-1-benzofuran-3-one |

InChI |

InChI=1S/C9H8O4/c1-12-9-6(10)3-2-5-7(11)4-13-8(5)9/h2-3,10H,4H2,1H3 |

InChI Key |

YFAPWVHCUFTIMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1OCC2=O)O |

Origin of Product |

United States |

Preparation Methods

Methodology Overview

- Starting Material: Ortho-hydroxyphenyl derivatives with methoxy substituents.

- Oxidants: Hypervalent iodine reagents (e.g., PhI(OAc)₂), silver oxide, or potassium permanganate.

- Reaction Conditions: Mild heating in solvents like acetic acid, dichloromethane, or acetonitrile.

- Mechanism: Oxidative formation of a phenoxy radical or carbocation intermediate, followed by intramolecular cyclization to form the benzofuran ring.

Representative Procedure

A typical protocol involves dissolving the phenol derivative in acetic acid, adding PhI(OAc)₂, and stirring at room temperature to reflux. The reaction proceeds via oxidative cyclization, yielding the benzofuran core with hydroxyl and methoxy groups positioned appropriately.

Yield Data

Heteroannulation via Transition Metal-Catalyzed Cyclizations

Transition metal catalysis, especially palladium-catalyzed heteroannulation, has proven effective for constructing benzofuran rings from suitable halophenol and alkyne precursors.

Methodology Highlights

- Starting Materials: Halogenated phenols and terminal alkynes.

- Catalysts: Pd(0) complexes, often Pd(PPh₃)₄ or PdCl₂.

- Reaction Conditions: Reflux in solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.

- Mechanism: Sonogashira coupling followed by 5-endo-dig cyclization to form the benzofuran ring.

Application to HMBF Synthesis

In the context of synthesizing HMBF, this approach involves initial coupling of a methoxy-substituted halophenol with an alkyne, followed by cyclization and oxidation steps to install the hydroxyl group at the 6-position.

Data Summary

| Entry | Starting Halophenol | Alkyne | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Bromo-4-methoxyphenol | Terminal alkyne | Pd(PPh₃)₄ | THF | 70–80 |

Multistep Synthesis via Functional Group Transformations

A more controlled approach involves multistep sequences starting from commercially available compounds such as 2-hydroxy-4-methoxybenzaldehyde or 2-hydroxy-4-methoxybenzoic acid.

Stepwise Strategy

- Step 1: Formation of benzofuran via intramolecular cyclization of suitable precursors, such as 2-hydroxy-4-methoxyphenylacetic acids or aldehydes, under acidic or basic conditions.

- Step 2: Oxidation or reduction to introduce hydroxyl groups at specific positions.

- Step 3: Final functionalization, including methylation or demethylation, to achieve the precise substitution pattern.

Representative Example

- Starting from 2-hydroxy-4-methoxybenzaldehyde, perform a directed ortho-lithiation followed by cyclization using iodine or oxidants to generate the benzofuran core.

- Subsequent hydroxylation at the 6-position can be achieved via selective oxidation using reagents like m-CPBA or hydrogen peroxide under controlled conditions.

Yield Data

| Entry | Starting Material | Key Reagents | Final Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 2-Hydroxy-4-methoxybenzaldehyde | Iodine, oxidants | 55–65 |

Summary of Reaction Conditions and Data

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-7-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-hydroxy-7-methoxybenzofuran-3(2H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-7-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzofuranone Derivatives

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 6-hydroxy-7-methoxybenzofuran-3(2H)-one and related compounds from the literature:

Key Observations:

Substituent Position and Electronic Effects: The target compound’s hydroxyl and methoxy groups at positions 6 and 7 create a strongly electron-donating environment, enhancing polarity and hydrogen-bonding capacity. In contrast, compounds like 3k (ethoxy substituents) exhibit reduced polarity due to larger alkyl groups, while 3m (chloro substituents) introduces electron-withdrawing effects .

Physical Properties :

- Hydroxy/methoxy-substituted derivatives (e.g., the target compound) are expected to have higher melting points compared to alkylated (e.g., 3k ) or halogenated (e.g., 3m ) analogs due to stronger intermolecular hydrogen bonding. For instance, 3k forms colorless crystals (mp 74–76°C), while 3m remains an oil at room temperature .

However, steric hindrance from substituents (e.g., the benzylidene group in ) could reduce reactivity, as seen in lower yields for complex derivatives like 3m (52%) compared to 3k (70%) .

Reactivity and Functionalization Potential

- Hydroxyl Group Reactivity : The 6-hydroxy group in the target compound is a prime site for functionalization (e.g., glycosylation, sulfation) to modulate bioavailability. In contrast, compounds like 3k (ethoxy substituents) lack this reactive site, limiting further derivatization .

- Methoxy Group Stability : The 7-methoxy group is less prone to metabolic demethylation compared to bulkier alkoxy groups (e.g., butoxy in 3l ), which may enhance pharmacokinetic stability .

Q & A

Q. How does the methoxy group at the 7-position influence electronic properties of the benzofuranone core?

Q. What crystallographic databases are recommended for validating structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.